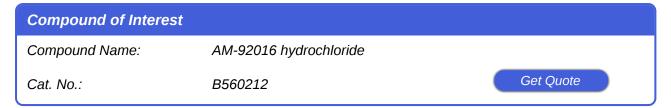


AM-92016 Hydrochloride: An In-Depth Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). As a sotalol analogue, it has been investigated for its Class III antiarrhythmic properties. However, it is distinguished by a lack of β-adrenoceptor blocking activity. This technical guide provides a comprehensive overview of the biological activity of **AM-92016 hydrochloride**, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its mechanism of action and experimental workflows. In vivo studies have revealed that **AM-92016 hydrochloride** exhibits both proarrhythmic and prohypertensive effects, highlighting the complex pharmacological profile of this compound.

Core Biological Activity: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

AM-92016 hydrochloride's primary mechanism of action is the specific and potent blockade of the delayed rectifier potassium current (IK) in cardiac myocytes. This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IK, AM-92016 prolongs the action potential duration (APD), a characteristic feature of Class III antiarrhythmic agents.[1][2] Notably, this action is devoid of any significant β-adrenoceptor blocking activity.



In Vitro Efficacy

Electrophysiological studies on isolated ventricular cells from guinea pigs and rabbits, as well as in rabbit sino-atrial node cells, have quantified the potent inhibitory effect of **AM-92016 hydrochloride** on IK. The half-maximal inhibitory concentration (IC50) has been consistently demonstrated to be in the nanomolar range, indicating high potency.

Parameter	Species/Cell Type	Value	Reference
IC50 for IK blockade	Guinea-pig & Rabbit Ventricular Cells	~30 nM	[1]
IC50 for IK blockade	Rabbit Sino-atrial Node Cells	~40 nM	[2]

Effects on Action Potential

The blockade of IK by **AM-92016 hydrochloride** leads to a significant prolongation of the action potential duration at both 20% and 90% repolarization levels in ventricular cells.[1] In rabbit sino-atrial node cells, a 50 nM concentration of the compound resulted in a significant prolongation of the action potential duration at 100% repolarization (APD100) and an increase in cycle length.[2]

In Vivo Cardiovascular Effects

Contrary to the expected antiarrhythmic effects based on its in vitro profile, in vivo studies have demonstrated that **AM-92016 hydrochloride** exhibits proarrhythmic and prohypertensive activity.

Hemodynamic Effects in Anesthetized Guinea Pigs

In anesthetized guinea pigs, administration of **AM-92016 hydrochloride** (10 μ g/kg - 5 mg/kg) resulted in significant dose-dependent increases in heart rate, systolic arterial blood pressure, and left ventricular systolic pressure.[3]



Parameter	Species	Dosage	Effect	Reference
Heart Rate	Anesthetized Guinea Pig	10 μg/kg - 5 mg/kg	Increased	[3]
Systolic Arterial Blood Pressure	Anesthetized Guinea Pig	10 μg/kg - 5 mg/kg	Increased	[3]
Left Ventricular Systolic Pressure	Anesthetized Guinea Pig	10 μg/kg - 5 mg/kg	Increased	[3]
QT Interval	Anesthetized Guinea Pig	5 mg/kg	Decreased (135 ± 10 ms to 105 ± 4 ms)	[3]

Proarrhythmic Effects

In animal models of induced arrhythmias, **AM-92016 hydrochloride** demonstrated proarrhythmic effects. In ouabain-induced arrhythmia models in guinea pigs, the compound shortened the time to onset of the first arrhythmia and ventricular fibrillation.[3] Similarly, in a pig model of coronary artery occlusion, an infusion of **AM-92016 hydrochloride** increased the total number of arrhythmias.[3]

Model	Species	Dosage	Effect	Reference
Ouabain-induced Arrhythmia	Guinea Pig	1 mg/kg	Shortened time to ventricular fibrillation (12 \pm 3 min vs. 18 \pm 5 min in control)	[3]
Coronary Artery Occlusion	Pig	2.5 μg/kg/min	Increased total number of arrhythmias (535 ± 148 vs. 266 ± 26 in control)	[3]

Experimental Protocols



In Vitro Electrophysiology in Ventricular Myocytes

- Cell Isolation: Single ventricular myocytes were isolated from guinea pig and rabbit hearts by enzymatic digestion using collagenase and protease.
- Action Potential Recording: Action potentials were recorded using the whole-cell patch-clamp technique with microelectrodes filled with a potassium-based internal solution.
- Voltage-Clamp Studies for IK: The delayed rectifier potassium current (IK) was recorded under voltage-clamp conditions. Cells were held at a holding potential of -40 mV and depolarizing pulses were applied to elicit the current. The effect of AM-92016 hydrochloride was assessed by adding the compound to the superfusion solution.[1]

In Vitro Electrophysiology in Sino-atrial Node Cells

- Cell Isolation: Single pacemaker cells were isolated from the sino-atrial node of rabbit hearts.
- Current and Voltage Recording: Spontaneous electrical activity and membrane currents (IK, ICa,L, and If) were investigated using the whole-cell patch-clamp technique with amphotericin-permeabilized patches.[2]

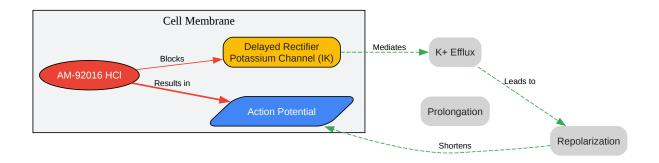
In Vivo Hemodynamic and Arrhythmia Studies

- Animal Models: Male Dunkin-Hartley guinea pigs and Large White pigs were used. Animals
 were anesthetized with a suitable anesthetic agent.
- Cardiovascular Monitoring: Parameters such as heart rate, arterial blood pressure, and left ventricular pressure were continuously monitored using appropriate catheters and transducers. The electrocardiogram (ECG) was also recorded.
- Arrhythmia Induction: In guinea pigs, arrhythmias were induced by intravenous infusion of ouabain. In pigs, arrhythmias were induced by occlusion of the left anterior descending coronary artery.[3]

Visualizations

Mechanism of Action on Cardiac Action Potential



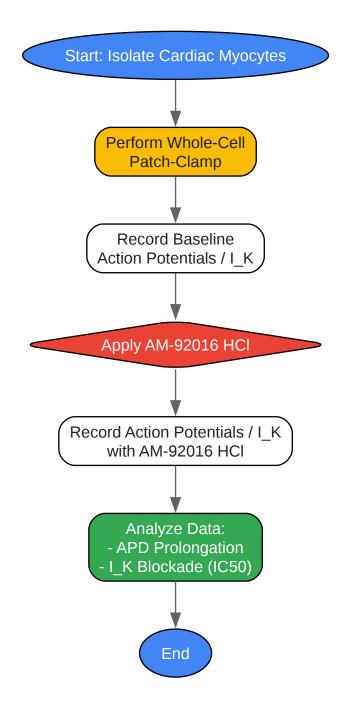


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Caption: Mechanism of AM-92016 HCl on the cardiac action potential.

Experimental Workflow for In Vitro Electrophysiology





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Caption: Workflow for in vitro electrophysiological assessment.

Conclusion

AM-92016 hydrochloride is a valuable research tool for studying the role of the delayed rectifier potassium current (IK) in cardiac electrophysiology. Its high potency and selectivity for IK, coupled with a lack of β-adrenoceptor activity, make it a precise pharmacological probe.



However, the divergence between its in vitro Class III antiarrhythmic profile and its in vivo proarrhythmic and prohypertensive effects underscores the complexity of translating ion channel blockade into predictable clinical outcomes. Further research is warranted to fully elucidate the mechanisms underlying its in vivo activities, which may involve off-target effects or complex interactions within the integrated physiological system. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar compounds.

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